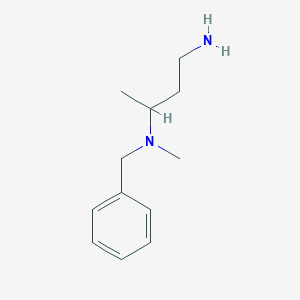

(4-Aminobutan-2-yl)(benzyl)methylamine

Descripción general

Descripción

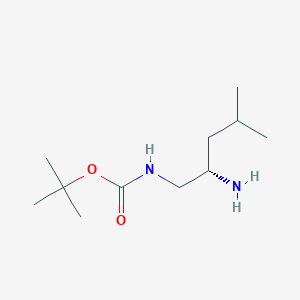

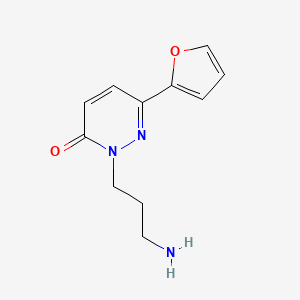

“(4-Aminobutan-2-yl)(benzyl)methylamine” is a chemical compound with the CAS Number: 1082818-41-4 . It has a molecular weight of 192.3 and its IUPAC name is N3-benzyl-N~3~-methyl-1,3-butanediamine .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H20N2/c1-11(8-9-13)14(2)10-12-6-4-3-5-7-12/h3-7,11H,8-10,13H2,1-2H3 . This indicates that the molecule consists of 12 carbon atoms, 20 hydrogen atoms, and 2 nitrogen atoms.Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature .Aplicaciones Científicas De Investigación

Toward Nitroxide-Mediated Photopolymerization

A study by Guillaneuf et al. (2010) introduced a novel alkoxyamine bearing a chromophore group, which under UV irradiation generates alkyl and nitroxide radicals. This compound shows promise in nitroxide-mediated photopolymerization (NMP2), offering a new approach to controlled polymerization processes (Guillaneuf et al., 2010).

Aminolysis in Cyclopentano-Phosphatidylethanolamines Synthesis

Pajouhesh and Hancock (1984) explored the use of N-benzyl-N-methylamine in the amination of bromoethylester of cyclopentano-phosphatidic acid. This method demonstrates a successful synthesis approach, highlighting the compound's potential in creating specific phospholipid molecules (Pajouhesh & Hancock, 1984).

Cancer Therapy and Imaging

Martin et al. (2001) investigated N-benzyl derivatives of polyamines as vectors for boron and fluorine for applications in cancer therapy (boron neutron capture therapy, BNCT) and tumor imaging via positron emission tomography (PET). This research highlights the compound's utility in medical diagnostics and therapeutic interventions (Martin et al., 2001).

Antiamnestic Activity of Derivatives

A study focused on the antiamnestic activity of new derivatives of 4-aminobutanoic acid, highlighting the potential of certain compounds, including modifications with benzyl and methyl radicals, for enhancing cognitive functions or treating memory impairment (Міщенко et al., 2021).

NMDA Receptor Antagonists

Research on benzyl-polyamines demonstrated their effectiveness as potent N-methyl-D-aspartate (NMDA) receptor antagonists, indicating potential applications in neurological research and therapeutic interventions for conditions mediated by NMDA receptor activity (Igarashi et al., 1997).

Safety and Hazards

“(4-Aminobutan-2-yl)(benzyl)methylamine” is classified as dangerous according to GHS (Globally Harmonized System of Classification and Labelling of Chemicals) pictograms . It is harmful if swallowed or inhaled, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

3-N-benzyl-3-N-methylbutane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-11(8-9-13)14(2)10-12-6-4-3-5-7-12/h3-7,11H,8-10,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGDNYWBJWULGKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)N(C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

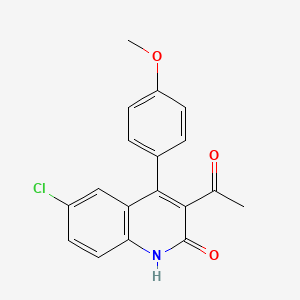

![N-[2-(aminosulfonyl)phenyl]-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B1524848.png)

![2-[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]acetic acid](/img/structure/B1524850.png)

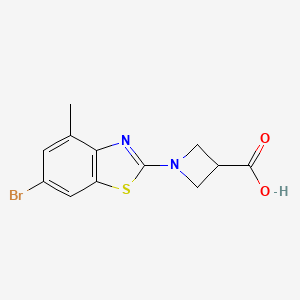

![3-{6-Cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid](/img/structure/B1524859.png)

![2-Chloro-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B1524860.png)